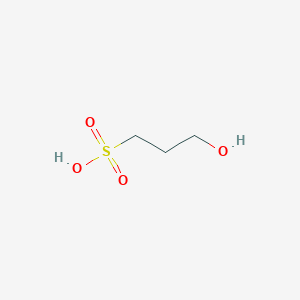
3-Hydroxypropane-1-sulfonic acid
Cat. No. B097912
Key on ui cas rn:
15909-83-8
M. Wt: 140.16 g/mol
InChI Key: WQPMYSHJKXVTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04483799
Procedure details


1 mol of 3-hydroxy propane sulfonic acid is heated to 137° C. with 3 mol of water for 2 hours. Further treatment as described under (a) results in a crystallizing oil which has a water content of 8% and is also free from 1,3-propane sultone.


[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][S:5]([OH:8])(=[O:7])=[O:6].[CH2:9]1[CH2:15][S:12](=[O:14])(=[O:13])[O:11][CH2:10]1>O>[S:5]([CH2:4][CH2:3][CH2:2][O:1][S:12]([CH2:15][CH2:9][CH2:10][OH:11])(=[O:14])=[O:13])([OH:8])(=[O:7])=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
OCCCS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
3 mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
( a )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1COS(=O)(=O)C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
results in a crystallizing oil which
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
S(=O)(=O)(O)CCCOS(=O)(=O)CCCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
